1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate
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Description
Molecular Structure Analysis
The molecular formula of this compound is C~24~H~23~NO~3~ , indicating 24 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The structural formula reveals the presence of an indole ring and a p-tolyl group attached to the central propanoate moiety. The IUPAC name for the substituent ce(CH3)2CH−Obond− is 'propan-2-yloxy’ .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to our subject molecule have shown inhibitory activity against influenza A and other viruses . The indole ring’s ability to bind with high affinity to multiple receptors can be harnessed to develop new derivatives with potent antiviral effects.
Anti-inflammatory and Analgesic Properties
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities. These compounds can be compared with established medications like indomethacin and celecoxib for their effectiveness and potential side effects such as ulcerogenic index . The indole and tolyl groups in the compound may contribute to these pharmacological activities.
Antitubercular Activity
Indole-based compounds have been investigated for their efficacy against Mycobacterium tuberculosis and Mycobacterium bovis. The structural features of indole derivatives, including those similar to our compound, allow them to be active in both dormant and active states of these bacteria .
Anticancer Activity
The thiazole and pyrazole rings, when fused with indole, have shown promise in the development of new anticancer agents. These compounds aim to achieve higher specificity and lower toxicity. The combination of these rings with the indole structure, as seen in our compound, could lead to potent molecules with anticancer properties .
Tubulin Polymerization Inhibition
Indole derivatives have been designed to inhibit tubulin polymerization, which is a promising approach for cancer treatment. Compounds with structures similar to our subject molecule have been evaluated for their antiproliferative activities against various cancer cell lines, with some showing potent activities .
Medicinal Chemistry and Drug Synthesis
The reactivity of compounds containing the indole moiety makes them suitable for synthesizing a wide range of biologically active compounds. They can react with various nucleophiles, leading to the creation of new drugs or diagnostic aids. The subject compound’s structure suggests it could be a valuable precursor in medicinal chemistry applications .
properties
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 3-(1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-14-7-9-16(10-8-14)21(24)15(2)25-20(23)12-11-17-13-22-19-6-4-3-5-18(17)19/h3-10,13,15,22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQMVDSAIVVMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate |
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